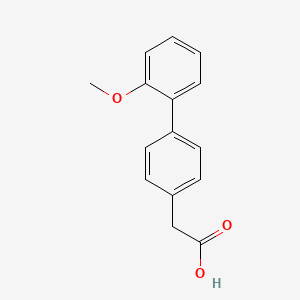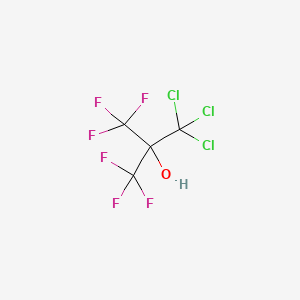
1,1-ビス(トリフルオロメチル)-2,2,2-トリクロロエタノール
概要
説明
1,1-Bis(trifluoromethyl)-2,2,2-trichloroethanol: is a chemical compound characterized by the presence of trifluoromethyl and trichloro groups attached to an ethanol backbone. This compound is notable for its unique combination of fluorine and chlorine atoms, which impart distinct chemical properties such as high electronegativity and reactivity. It is used in various scientific and industrial applications due to its stability and reactivity.
科学的研究の応用
1,1-Bis(trifluoromethyl)-2,2,2-trichloroethanol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of trifluoromethylated compounds.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways involving halogenated compounds.
Medicine: Research into potential pharmaceutical applications includes exploring its effects on biological systems and its potential as a drug precursor.
Industry: It is used in the production of specialty chemicals and materials, including polymers and agrochemicals
準備方法
Synthetic Routes and Reaction Conditions: 1,1-Bis(trifluoromethyl)-2,2,2-trichloroethanol can be synthesized through several methods. One common approach involves the reaction of trifluoromethylated alkenes with trichloroacetaldehyde under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of 1,1-Bis(trifluoromethyl)-2,2,2-trichloroethanol often involves large-scale reactions using specialized equipment to handle the reactive intermediates and by-products. The process may include steps such as distillation and purification to obtain the final product with the desired specifications .
化学反応の分析
Types of Reactions: 1,1-Bis(trifluoromethyl)-2,2,2-trichloroethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the trichloro groups to less chlorinated compounds.
Substitution: The trifluoromethyl and trichloro groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethylated carboxylic acids, while reduction can produce partially dechlorinated alcohols .
作用機序
The mechanism of action of 1,1-Bis(trifluoromethyl)-2,2,2-trichloroethanol involves its interaction with various molecular targets. The trifluoromethyl and trichloro groups can interact with enzymes and proteins, affecting their function. The compound may also participate in redox reactions, influencing cellular processes and metabolic pathways .
類似化合物との比較
1,1,1-Trichloro-2,2,2-trifluoroethane: Similar in structure but lacks the hydroxyl group.
1,1,1-Trichloro-2,2,2-trifluoroethanol: Similar but with different substitution patterns.
Trifluoromethylated alkanes: Compounds with similar trifluoromethyl groups but different overall structures
Uniqueness: 1,1-Bis(trifluoromethyl)-2,2,2-trichloroethanol is unique due to its combination of trifluoromethyl and trichloro groups attached to an ethanol backbone. This structure imparts distinct chemical properties, making it valuable in various applications where high reactivity and stability are required .
特性
IUPAC Name |
1,1,1-trichloro-3,3,3-trifluoro-2-(trifluoromethyl)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HCl3F6O/c5-2(6,7)1(14,3(8,9)10)4(11,12)13/h14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMCTWDASUQVRCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)(C(F)(F)F)(C(Cl)(Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HCl3F6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10378303 | |
| Record name | 1,1,1,3,3,3-Hexafluoro-2-(trichloromethyl)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10378303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7594-49-2 | |
| Record name | 1,1,1,3,3,3-Hexafluoro-2-(trichloromethyl)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10378303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


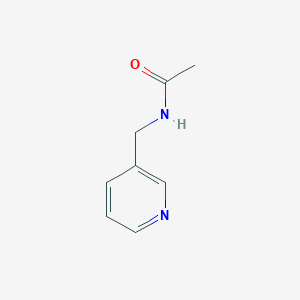
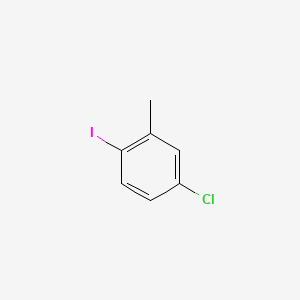
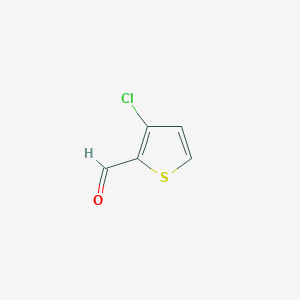
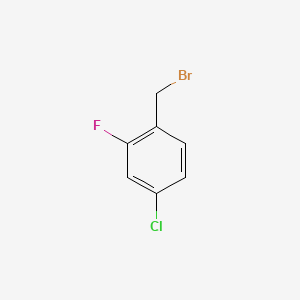

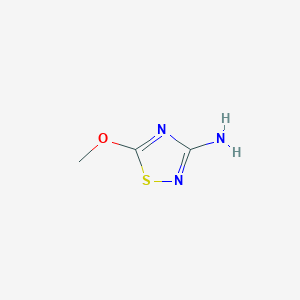
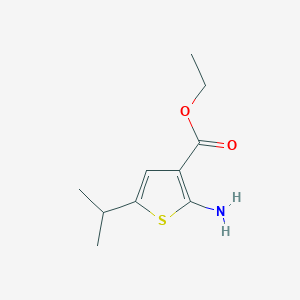

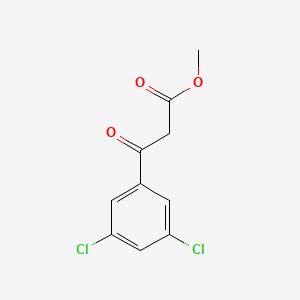
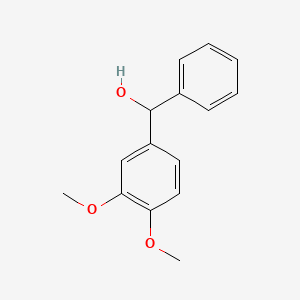
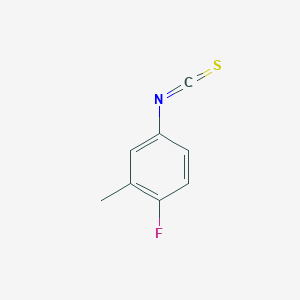
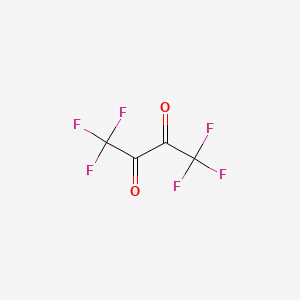
![Ethyl imidazo[1,2-a]pyrimidine-2-carboxylate](/img/structure/B1586087.png)
